molecular formula C12H17NO3S B4988817 N-(4-acetylphenyl)butane-1-sulfonamide

N-(4-acetylphenyl)butane-1-sulfonamide

Cat. No.: B4988817
M. Wt: 255.34 g/mol
InChI Key: FBFLAOXAZVYFNT-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)butane-1-sulfonamide is a sulfonamide derivative characterized by a butane-1-sulfonamide group attached to a 4-acetylphenyl moiety. The acetyl group at the para position of the phenyl ring distinguishes it from simpler sulfonamides, conferring unique electronic and steric properties. Sulfonamides are historically significant for their antimicrobial activity and enzyme inhibition capabilities, particularly as carbonic anhydrase inhibitors and receptor modulators .

Properties

IUPAC Name

N-(4-acetylphenyl)butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-3-4-9-17(15,16)13-12-7-5-11(6-8-12)10(2)14/h5-8,13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFLAOXAZVYFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)butane-1-sulfonamide typically involves the reaction of 4-acetylphenylamine with butane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)butane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-acetylphenyl)butane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparative Data Tables

Table 2: Structural and Electronic Properties

Compound Name Substituent Position Key Functional Groups Electronic Effect
This compound Para Acetyl, sulfonamide Electron-withdrawing
N-(4-Ethylphenyl)butane-1-sulfonamide Para Ethyl, sulfonamide Electron-donating
N-(2-Methoxyphenyl)butane-1-sulfonamide Ortho Methoxy, sulfonamide Electron-donating

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